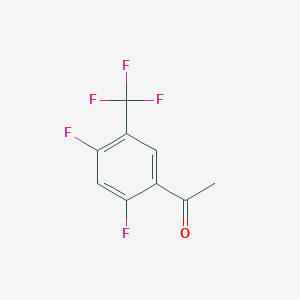

2',4'-Difluoro-5'-(trifluoromethyl)acetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

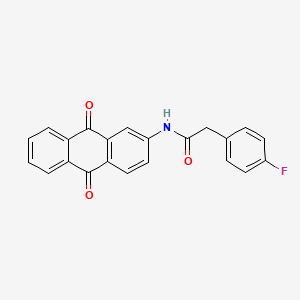

“2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone” is a chemical compound with the molecular formula C9H5F5O and a molecular weight of 224.13 . It is also known as 1-(2,4-difluoro-5-(trifluoromethyl)phenyl)ethan-1-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F5O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 . This indicates that the compound has a central carbon atom (from the acetophenone group) bonded to a phenyl group and a carbonyl group. The phenyl group is substituted with two fluorine atoms and a trifluoromethyl group .Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature .Applications De Recherche Scientifique

Synthesis of Difluorinated Chalcones

2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone has been used as a starting reagent in the synthesis of difluorinated chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They exhibit several biological activities and have potential therapeutic applications in cancer and inflammation treatment.

Vibrational Spectral Analysis

Vibrational spectral analysis of 2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone has been carried out by FT-IR and FT-Raman spectroscopy . This analysis provides valuable information about the molecular structure, chemical bonds and interactions in the molecule.

α-Bromination Reaction

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone, being an acetophenone derivative, can be used in the study of α-bromination reactions. This reaction is crucial in organic synthesis and finds extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Experimental Teaching

The α-bromination reaction of 2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone can be used in experimental teaching . It not only consolidates students’ theoretical knowledge but also deepens their understanding of organic reaction principles while cultivating scientific literacy, research ability, innovation ability, and timely awareness of international frontier trends .

Sequential Carbon-Fluorine (C–F) Bond Functionalizations

2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone, being a trifluoroacetamide derivative, can be used in the study of sequential carbon-fluorine (C–F) bond functionalizations . This reaction begins with the activation of a carbonyl oxygen atom by a 4-dimethylaminopyridine-boryl radical, followed by a spin-center shift to trigger the C–F bond scission .

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-[2,4-difluoro-5-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSLKBMBPJFOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoro-5'-(trifluoromethyl)acetophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)

![4-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]pyridine-2-carboxylic acid](/img/structure/B2735363.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2735364.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2735366.png)

![4-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2735367.png)

![2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2735369.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2735372.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2735376.png)